5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole

Description

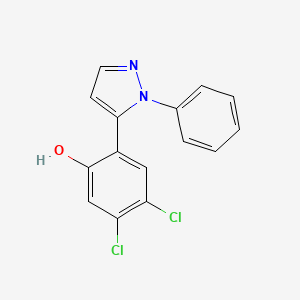

5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole is a pyrazole-based compound featuring a phenyl group at the 1-position and a 4,5-dichloro-2-hydroxyphenyl moiety at the 5-position.

Structure

3D Structure

Properties

CAS No. |

288401-50-3 |

|---|---|

Molecular Formula |

C15H10Cl2N2O |

Molecular Weight |

305.2 g/mol |

IUPAC Name |

4,5-dichloro-2-(2-phenylpyrazol-3-yl)phenol |

InChI |

InChI=1S/C15H10Cl2N2O/c16-12-8-11(15(20)9-13(12)17)14-6-7-18-19(14)10-4-2-1-3-5-10/h1-9,20H |

InChI Key |

TYLKFSIACCDSJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC(=C(C=C3O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole typically involves the reaction of 4,5-dichloro-2-hydroxybenzaldehyde with phenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the pyrazole ring.

Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Plant Growth Regulation

This compound has been identified as an effective plant growth regulant. Research indicates that it can be applied both preemergence and postemergence to control weed populations without harming the target crops. For instance, in a peanut field study, the application of a pyrazole compound resulted in significant weed control while allowing the peanuts to thrive, demonstrating its potential as a herbicide .

Case Study: Weed Control in Cabbage and Soybeans

In another experiment, a formulation containing this compound was applied at a rate of one kilogram per hectare in cabbage fields. The treatment effectively prevented annual weed growth while promoting healthy cabbage development. Similar results were observed with soybeans, where the compound was sprayed during the flowering stage, leading to minimal weed competition and improved yield .

| Crop Type | Application Rate (kg/ha) | Outcome |

|---|---|---|

| Peanuts | 1 | Effective weed control |

| Cabbage | 1 | Prevented weed growth |

| Soybeans | 0.012 | Enhanced yield |

Medicinal Applications

Antimicrobial Properties

5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole has shown promising antimicrobial activity. Studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .

Antioxidant Activity

Research indicates that pyrazole derivatives can also function as antioxidants. A study highlighted that certain synthesized pyrazole compounds demonstrated strong radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. This property opens avenues for their use in pharmaceuticals aimed at combating oxidative stress-related diseases .

| Biological Activity | Test Organisms | Efficacy |

|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | High efficacy observed |

| Antioxidant | DPPH radical scavenging assay | Strong activity recorded |

Synthesis and Chemical Properties

The synthesis of this compound involves multicomponent reactions that yield biologically active derivatives with enhanced properties. Recent advancements in synthetic methodologies have improved yields and selectivity, making it easier to produce these compounds for both agricultural and medicinal applications .

Mechanism of Action

The mechanism of action of 5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The presence of chlorine and hydroxyl groups can enhance its binding affinity to these targets, leading to increased potency .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Differences :

- Core Heterocycle: The pyrazole core in the target compound contrasts with fused systems (e.g., pyrazolopyridines) or imidazole derivatives.

- Substituent Positioning : The 4,5-dichloro-2-hydroxyphenyl group in the target compound differs from nitrile-containing analogs (e.g., 110), which may alter electronic distribution and steric hindrance .

Comparison :

Key Insights :

- The dichloro-hydroxyphenyl group in the target compound may enhance antimicrobial activity compared to non-halogenated analogs, as seen in phenylpyrazole derivatives .

- Imidazole-based analogs () exhibit divergent therapeutic profiles due to their nitrogen-rich core, which favors enzyme interactions over membrane targeting .

Biological Activity

5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole is a chemical compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a phenyl group and a dichlorinated phenolic substituent. Its molecular formula is with a CAS number of 288401-50-3. The presence of the hydroxyl group and electron-withdrawing chlorine atoms enhances its reactivity and biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It is believed to inhibit key inflammatory pathways, potentially making it a candidate for treating inflammatory diseases. A study demonstrated its effectiveness in reducing inflammation markers in vitro, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines.

Anticancer Potential

The compound has also shown promise as an anticancer agent. Its structural similarity to other known anticancer compounds allows it to interact with specific biological targets involved in tumor growth inhibition. In vitro studies have reported cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, allowing for efficient laboratory production. The synthetic route often includes the formation of the pyrazole ring followed by substitution reactions to introduce the dichlorinated phenolic group.

Case Study 1: In Vitro Evaluation

A study conducted by Srinivasa et al. synthesized various pyrazole derivatives and evaluated their biological activities. Among these, this compound was tested for cytotoxicity against several cancer cell lines. The results indicated an IC50 value of approximately 20 µM against MCF-7 cells, demonstrating its potential as a lead compound for further development .

Case Study 2: Mechanistic Studies

Another research effort focused on elucidating the mechanisms of action of this compound through molecular docking studies. It was found to bind effectively at the colchicine-binding site of tubulin, which is critical for cell division. This interaction suggests that the compound may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-(3,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole | Anti-inflammatory | |

| 4-Cyano-5-[[(3,5-dichloro-2-hydroxyphenyl)methylene]amino]-1-phenylpyrazole | Cytotoxicity against cancer | |

| 4-(4,5-Dichloro-2-hydroxybenzoyl)-1-phenylpyrazole | Antioxidant |

The uniqueness of this compound lies in its combination of functional groups that confer specific biological activities not fully replicated by similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-(4,5-Dichloro-2-hydroxyphenyl)-1-phenylpyrazole, and how are reaction parameters optimized?

- Answer : Synthesis typically involves heterocyclic condensation or Mannich reactions. For example, pyrazole derivatives can be synthesized via hydrazine cyclization with substituted chalcones under sonication (reducing reaction time to 2–20 minutes) or in ethanol/methanol-acetic acid mixtures . Optimization employs statistical Design of Experiments (DoE) to minimize trial-and-error, such as factorial designs to evaluate solvent polarity, temperature, and stoichiometric ratios .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Answer : Nuclear Magnetic Resonance (NMR) identifies substituent positions on the pyrazole ring, while Infrared (IR) spectroscopy confirms functional groups (e.g., hydroxyl or chloro). Mass Spectrometry (MS) and elemental analysis validate molecular weight and purity .

Q. How do physicochemical properties (e.g., solubility, stability) influence its reactivity in synthetic workflows?

- Answer : The hydroxyl group enhances solubility in polar solvents (e.g., methanol), but the dichloro substituents may reduce stability under basic conditions. Stability studies using HPLC or TLC under varying pH/temperature are recommended to optimize storage and reaction protocols .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction yields across different solvent systems?

- Answer : Quantum chemical calculations (e.g., DFT) model solvent effects on transition states, while machine learning analyzes experimental datasets to identify optimal conditions. For instance, ICReDD’s reaction path search methods integrate computational and experimental data to refine solvent selection .

Q. What advanced strategies validate bioactivity hypotheses for this compound?

- Answer : In silico molecular docking predicts interactions with biological targets (e.g., enzymes or receptors). For example, pyrazole-thiazole hybrids are docked against crystal structures of kinases or microbial proteins to prioritize in vitro assays . Follow-up studies include cytotoxicity profiling and structure-activity relationship (SAR) analysis using substituted analogs.

Q. How can reaction engineering improve scalability without compromising yield?

- Answer : Membrane separation technologies (e.g., nanofiltration) purify intermediates, while process simulation tools (Aspen Plus) model heat/mass transfer in continuous-flow reactors. Reaction fundamentals (e.g., kinetic studies) guide reactor design to mitigate side reactions .

Data Contradiction & Methodological Challenges

Q. How to address discrepancies in reported synthetic yields for similar pyrazole derivatives?

- Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst purity). Systematic DoE with ANOVA identifies statistically significant factors. For example, a 2^3 factorial design isolates the impact of temperature vs. catalyst loading .

Q. What experimental frameworks reconcile conflicting bioactivity results in different cell lines?

- Answer : Use orthogonal assays (e.g., enzymatic vs. cell-based) and standardized positive controls. Meta-analyses of published data, adjusted for cell-line-specific metabolic profiles, clarify compound efficacy .

Methodological Tables

Table 1 : Key Synthetic Parameters and Optimization Tools

| Parameter | Methodological Tool | Reference |

|---|---|---|

| Solvent selection | DFT-based solvent modeling | |

| Reaction time | Ultrasonic irradiation (20 kHz) | |

| Yield optimization | 2^3 Factorial DoE |

Table 2 : Computational Approaches for Bioactivity Prediction

| Technique | Application | Reference |

|---|---|---|

| Molecular docking | Target binding affinity | |

| MD simulations | Protein-ligand stability | |

| QSAR modeling | SAR trend analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.